molecular formula C12H19FO2 B13155217 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid

2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid

Cat. No.: B13155217
M. Wt: 214.28 g/mol
InChI Key: LYMNZFUOPNQXMC-UHFFFAOYSA-N
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Description

2-Fluoro-2-{spiro[45]decan-8-yl}acetic acid is a synthetic organic compound with the molecular formula C₁₂H₁₉FO₂ It is characterized by the presence of a spirocyclic structure, which is a unique feature that can influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic structure is formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic ring.

    Introduction of the Fluoro Group: The fluoro group is introduced through a fluorination reaction. This step may involve the use of reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Acetylation: The final step involves the introduction of the acetic acid moiety through an acetylation reaction. This step typically requires the use of acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

While the compound is primarily used for research purposes, industrial production methods would likely involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-{spiro[4.5]decan-8-yl}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure and the presence of the fluoro group can influence its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-{spiro[4.5]decan-8-yl}acetic acid: Lacks the fluoro group, which can affect its reactivity and biological activity.

    2-Fluoro-2-{spiro[4.5]decan-8-yl}propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.

Uniqueness

2-Fluoro-2-{spiro[45]decan-8-yl}acetic acid is unique due to the combination of its spirocyclic structure and the presence of the fluoro group

Properties

Molecular Formula

C12H19FO2

Molecular Weight

214.28 g/mol

IUPAC Name

2-fluoro-2-spiro[4.5]decan-8-ylacetic acid

InChI

InChI=1S/C12H19FO2/c13-10(11(14)15)9-3-7-12(8-4-9)5-1-2-6-12/h9-10H,1-8H2,(H,14,15)

InChI Key

LYMNZFUOPNQXMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC(CC2)C(C(=O)O)F

Origin of Product

United States

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